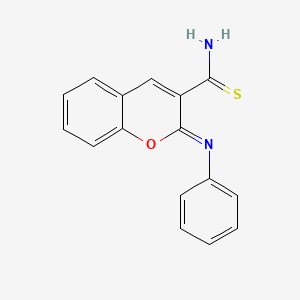

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromene core, which is a fused ring system containing both benzene and pyran rings, and a phenylimino group, which is an imine derivative of aniline. The presence of a carbothioamide group further enhances its chemical reactivity and potential for diverse applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide typically involves the condensation of 2-aminothiophenol with 2-hydroxybenzaldehyde under acidic or basic conditions to form the chromene core. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylimino and carbothioamide functionalities. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the process. Continuous flow reactors and automated systems may be used to maintain consistent quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Compound A undergoes nitrogen/nitrogen displacement at the C-2 imino group when treated with aromatic primary amines under acidic conditions. For example:

-

Reaction with aniline derivatives in glacial acetic acid yields 2-N-phenylimino-2H-chromene-3-carbothioamides (e.g., 5a-d ) with >80% efficiency .

-

Microwave-assisted solvent-free methods reduce reaction times to 15–60 minutes while maintaining yields above 75% .

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline derivatives | Glacial AcOH | RT | 80–90 | |

| Aliphatic amines | Solvent-free | 100°C | 70–85 |

Cyclocondensation and Heterocycle Formation

Compound A serves as a precursor for fused heterocycles:

-

With hydrazine : Forms pyrazoles (e.g., 4–9 , 12 ) via cyclization, confirmed by IR and NMR .

-

With anthranilates : Produces chromeno-pyridines (e.g., 7a , 32 ) in 80% acetic acid under reflux .

-

With benzohydrazide : Generates oxochromenes (e.g., 36a–b ) through hydrolysis and intramolecular cyclization .

Mechanistic Pathway :

-

Nucleophilic attack at the C-2 imino group.

-

Ring expansion via intramolecular cyclization.

Tautomerization and Rearrangements

Compound A exhibits tautomerism under basic or acidic conditions:

-

In ethanol with piperidine, it forms a tautomeric mixture of 3 and 3′ (ratio 1:3), confirmed by 1H-NMR coupling constants (J=9.5–10.2Hz) .

-

Retro-Michael reactions lead to intermediates that undergo cyclization, yielding chromeno-pyridine derivatives (e.g., 4a–b ) .

Structural Evidence :

Metal Coordination Complex Formation

The carbothioamide group enables chelation with transition metals:

-

With Cu(II) : Forms octahedral complexes via S and N donor atoms, enhancing cytotoxic activity against PC3 cancer cells (IC50 = 25 μM) .

-

With Fe(III) : Produces stable complexes used in catalytic applications.

Coordination Sites :

-

Thioamide sulfur (C=S)

-

Imino nitrogen (C=N)

Oxidation and Reduction Reactions

-

Oxidation : Treatment with HCl converts Compound A to 2-oxo-2H-chromene-3-carbothioamides (6 ) in >85% yield .

-

Reduction : Catalytic hydrogenation reduces the imino group to an amine, yielding 2-amino-4H-chromene-3-carbothioamides (6a–d ) with 70–80% efficiency .

Reaction Outcomes :

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | HCl (aqueous) | 2-Oxochromene derivatives | 85–90 | |

| Reduction | H2/Pd-C, ethanol | 2-Amino-4H-chromene derivatives | 70–80 |

Biological Activity and Mechanistic Insights

Compound A and its derivatives exhibit:

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide typically involves the condensation reaction of 2H-chromene derivatives with phenyl isothiocyanate. The resulting compound features a chromene backbone with an imine and a carbothioamide functional group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that several synthesized compounds in this class showed equipotent activity against cancer cell lines compared to established chemotherapeutics such as 5-fluorouracil.

Case Study: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic effects observed for this compound derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| VIa | MCF-7 | 8.5 |

| VIa | PC-3 | 35.0 |

| VIa | A549 | 0.9 |

| VIa | Caco-2 | 9.9 |

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have highlighted its potential against various pathogens through inhibition of critical enzymes involved in bacterial replication.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| 7b | E. coli | 0.22 | 31.64 |

| 7b | S. aureus | 0.35 | 28.50 |

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.

Key Interactions Identified

- Hydrogen Bonding : Critical interactions involving residues such as Val301 and Lue302 have been noted, enhancing the compound's binding affinity to target proteins.

Mecanismo De Acción

The mechanism by which (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The phenylimino group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Similar Compounds

(2Z)-2-(phenylimino)-1,3-thiazolidine-4-one-sulfoxide: This compound shares the phenylimino group but has a different core structure, leading to distinct properties and reactivity.

2-(phenylimino)-1,3-thiazolidine-4-one:

Uniqueness

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is unique due to its chromene core, which imparts specific electronic and steric properties that influence its reactivity and potential applications. The combination of the chromene core with the phenylimino and carbothioamide groups makes it a versatile compound for various scientific research and industrial applications.

Actividad Biológica

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features a chromene core, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the phenylimino and carbothioamide groups further enhances its reactivity and interaction with biological targets.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves the condensation of 2-aminothiophenol with 2-hydroxybenzaldehyde under acidic or basic conditions, followed by reaction with phenyl isothiocyanate. The reaction conditions must be optimized for yield and purity, often requiring careful control of temperature and pH .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study by Edraki et al., it was shown to induce cytotoxic effects in cancer cell lines, with molecular docking studies suggesting strong interactions with key enzymes involved in cancer progression . The mechanism of action is believed to involve modulation of specific signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its interaction with microbial enzymes may inhibit their function, thereby exerting bactericidal effects. Further studies are needed to elucidate the specific mechanisms involved .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the phenylimino group interacts with various enzymes or receptors, modulating their activity and leading to the observed biological effects .

Case Studies

-

Anticancer Study : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines. The IC50 values were determined through MTT assays, showing effectiveness at micromolar concentrations.

These results suggest that this compound may serve as a lead candidate for further development as an anticancer agent.

Cell Line IC50 (µM) MCF-7 15 MDA-MB-231 10 HeLa 12 -

Antimicrobial Activity : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that support its potential as an antimicrobial agent.

Microorganism MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30

Propiedades

IUPAC Name |

2-phenyliminochromene-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c17-15(20)13-10-11-6-4-5-9-14(11)19-16(13)18-12-7-2-1-3-8-12/h1-10H,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVKMIZIAXAKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.